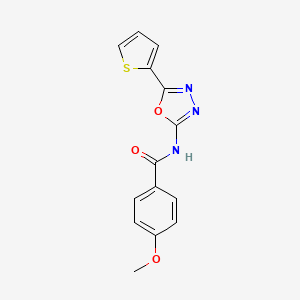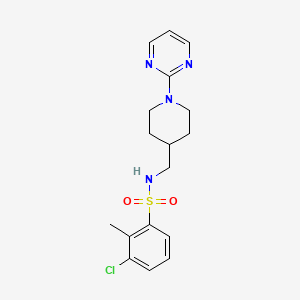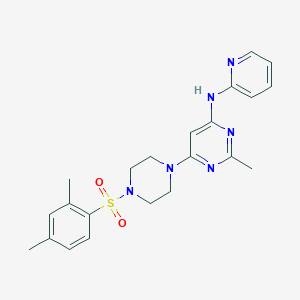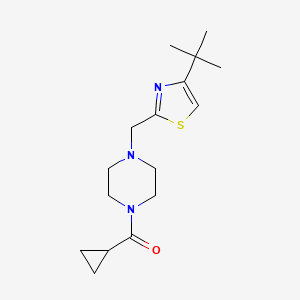![molecular formula C24H17BrN4O2 B2439786 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-77-4](/img/structure/B2439786.png)
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazoloquinoline derivative, which is a class of compounds that often exhibit interesting biological activities . It has a bromophenyl group, an ethyl group, and a nitrophenyl group attached to the pyrazoloquinoline core.
Molecular Structure Analysis
The compound contains a pyrazolo[4,3-c]quinoline core, which is a fused four-ring system. The bromophenyl and nitrophenyl groups are aromatic rings attached to the core, and the ethyl group is a simple alkyl chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. The bromine atom could potentially be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could impact its lipophilicity .Aplicaciones Científicas De Investigación
- Details : Pinacol boronic esters are essential building blocks in organic synthesis. Unlike functionalizing deboronation methods, protodeboronation is less explored. However, recent research has demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Details : Suzuki–Miyaura coupling is a powerful cross-coupling reaction for synthesizing biaryl compounds. Boron reagents play a crucial role in this process. Investigating the compatibility and efficiency of our compound in this context could be valuable .
Catalysis and Protodeboronation
Suzuki–Miyaura Coupling
Mecanismo De Acción
Direcciones Futuras
Given the interesting biological activities of related compounds, further studies could explore the potential applications of this compound in medicine or other fields . This could include synthesizing the compound, testing its biological activity, and optimizing its structure for improved efficacy.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-2-15-9-10-22-20(11-15)24-21(14-26-22)23(16-5-3-6-17(25)12-16)27-28(24)18-7-4-8-19(13-18)29(30)31/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCCFHQIDOICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2439704.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)



![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2439719.png)
![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)
![2-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2439721.png)

